1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(3-methylbutyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide scaffold substituted with a 3-methoxy-1-methylpyrazole-4-carbonyl group at the 1-position and an N-(3-methylbutyl) chain.
Properties
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(3-methylbutyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-12(2)5-8-18-15(22)13-6-9-21(10-7-13)17(23)14-11-20(3)19-16(14)24-4/h11-13H,5-10H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMVQBRVHSGVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)C(=O)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(3-methylbutyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
- IUPAC Name: 1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(3-methylbutyl)piperidine-4-carboxamide
- Molecular Formula: CHNO
- Molecular Weight: 372.46 g/mol
- CAS Number: 1226458-15-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as serotonin and dopamine .
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of pyrazole compounds exhibit significant monoamine oxidase inhibition, particularly MAO-A, which is associated with antidepressant effects. The selectivity towards MAO-A over MAO-B suggests potential use in treating depression and anxiety disorders .
Cytotoxicity Studies
In vitro studies have shown that some pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were tested against liver and lung carcinoma cell lines, demonstrating IC values indicating potent activity compared to standard treatments like cisplatin .
Case Studies and Data Tables
| Study | Compound | Target | IC (µM) | Notes |
|---|---|---|---|---|
| Study 1 | 1-(3-methoxy-1-methylpyrazole) | MAO-A | 8.6 x 10 | Selective inhibition |
| Study 2 | Pyrazole derivative | Lung carcinoma | 5.35 | Compared to cisplatin (6.39) |
| Study 3 | Pyrazole derivative | Liver carcinoma | 8.74 | Low toxicity against normal cells |
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable carbonyl compound.
- Piperidine Formation: The piperidine moiety is synthesized via hydrogenation or Mannich reaction.
- Final Coupling Reaction: The final product is formed through coupling the piperidine with the pyrazole derivative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-4-Carboxamide Scaffolds
Key structural variations among analogues include substituents on the acyl group (e.g., pyrazole, oxazole, indole) and the N-alkyl/aryl chain. Below is a comparative analysis:
Key Observations:
- Acyl Group Diversity : The target compound’s 3-methoxy-pyrazole acyl group differs from oxazole (HCV inhibitors) and indole (antivirals), which may influence target binding and metabolic stability.
- N-Substituent Effects : The 3-methylbutyl chain in the target compound and P592-0738 contrasts with bulkier groups (e.g., 4-isopropylpiperidinyl in HCV inhibitors), impacting steric hindrance and pharmacokinetics.
- Synthesis Yields : Yields vary significantly (18–72%), with lower yields observed in indole derivatives (Ev6) due to steric challenges in coupling reactions.
Functional Group Impact on Physicochemical Properties
- Methoxy Group (Target Compound) : Enhances solubility compared to halogenated (e.g., chloro in HCV inhibitors) or trifluoromethyl groups (Ev3), which increase lipophilicity but may reduce metabolic stability .
- Branched Alkyl Chains : The 3-methylbutyl substituent balances lipophilicity and flexibility, contrasting with rigid aryl groups (e.g., benzo[d]thiazol-2-yl in Ev5), which improve target affinity but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
